molecular formula C18H24N2O5S B2988990 methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate CAS No. 1903847-71-1

methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate

Cat. No. B2988990
CAS RN: 1903847-71-1
M. Wt: 380.46
InChI Key: TXBLHTULSRFWMN-UHFFFAOYSA-N
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Description

Methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Theoretical studies play a crucial role in understanding the compound’s electronic structure, conformational preferences, and interactions. Computational chemistry helps predict its properties, stability, and behavior in different environments. Researchers use molecular dynamics simulations and quantum calculations to explore its potential applications.

These six areas represent just a glimpse of the compound’s versatility. As research progresses, more applications may emerge, highlighting the significance of “methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate” in scientific endeavors . If you have any specific questions or need further details, feel free to ask!

properties

IUPAC Name

methyl 4-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-25-18(22)15-4-2-14(3-5-15)17(21)20-10-8-19(9-11-20)16-6-12-26(23,24)13-7-16/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBLHTULSRFWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate

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